molecular formula C11H8BrN3O3 B6320507 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240574-93-9

1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6320507
CAS No.: 1240574-93-9
M. Wt: 310.10 g/mol
InChI Key: RGKVLUJQMWDCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-bromophenyl group attached to an ethanone backbone, with a 4-nitro-1H-pyrazole substituent at the second carbon.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVLUJQMWDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediates

The Claisen-Schmidt reaction forms the foundational step for synthesizing α,β-unsaturated ketones, which serve as precursors for pyrazole rings. In a representative procedure, 4-bromoacetophenone (0.01 mol) reacts with 4-nitrobenzaldehyde (0.01 mol) in ethanol (100 mL) under alkaline conditions (10% KOH). The mixture is stirred for 2–3 hours at 50–60°C, yielding (2E)-3-(4-nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one. This chalcone intermediate is isolated via acidification (10% HCl) and recrystallized from ethanol (60–70% yield).

Critical Parameters :

  • Solvent : Ethanol or aqueous ethanol enhances solubility and reaction kinetics.

  • Temperature : Elevated temperatures (50–110°C) accelerate enolate formation but risk decomposition above 120°C.

  • Base : KOH (10–20%) outperforms NaOH in minimizing side reactions like aldol condensation.

Pyrazole Ring Formation via Hydrazine Cyclization

Chalcones undergo cyclization with hydrazine derivatives to install the pyrazole moiety. A mixture of (2E)-3-(4-nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one (1.0 mmol) and hydrazine hydrate (5.0 mmol) in glacial acetic acid (5 mL) is refluxed for 3–4 hours. The reaction proceeds via Michael addition followed by cyclodehydration, yielding 1-(4-bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one after workup (crushed ice quenching) and recrystallization (methanol, 75–85% yield).

Spectral Validation :

  • IR : υ = 1673 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR : δ 2.4 (s, CH₃CO), δ 7.3–8.3 (m, aryl-H), δ 8.5 (s, pyrazole-H).

  • MS : m/z 350 [M+H]⁺ (calc. for C₁₇H₁₂BrN₃O₃: 349.19).

Direct Alkylation of 4-Nitro-1H-pyrazole

An alternative route involves alkylating pre-formed 4-nitro-1H-pyrazole with 2-bromo-1-(4-bromophenyl)ethan-1-one. In anhydrous DMF, 4-nitro-1H-pyrazole (1.1 eq) is deprotonated with NaH (1.2 eq) at 0°C, followed by addition of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq). The reaction is stirred at 80°C for 12 hours, affording the target compound after column chromatography (SiO₂, ethyl acetate/hexane 1:3, 65–72% yield).

Advantages :

  • Avoids multi-step chalcone synthesis.

  • Enables modular substitution of the pyrazole ring.

Limitations :

  • Competing N- vs. O-alkylation requires careful base selection.

  • Nitro group sensitivity necessitates inert atmospheres.

Optimization Strategies and Yield Enhancement

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation routes, while protic solvents (ethanol, acetic acid) favor cyclization. Catalytic p-toluenesulfonic acid (PTSA, 5 mol%) in ethanol improves chalcone cyclization yields by 15–20% via proton-mediated enolate stabilization.

Table 1. Solvent Impact on Alkylation Yield

SolventTemperature (°C)Yield (%)
DMF8072
DMSO9068
THF6555
Ethanol7848

Functional Group Compatibility

The nitro group’s electron-withdrawing nature necessitates mild conditions to prevent reduction or decomposition. Reductive cyclization protocols using indium/HCl (Source) are unsuitable, but acetic acid-mediated cyclizations preserve nitro functionality. Nitration post-cyclization, using HNO₃/H₂SO₄ at 0°C, offers an alternative route with 60–65% yields.

Mechanistic Insights and Side Reactions

Competing Pathways in Pyrazole Formation

During hydrazine cyclization, two regioisomeric pyrazoles may form depending on the site of hydrazine attack (α- vs. β-keto positions). Steric effects favor attack at the less hindered β-position, but electronic factors (nitro group) can reverse selectivity.

Mitigation Strategies :

  • Steric bulk : Introducing ortho-substituents on the chalcone aryl groups directs regioselectivity.

  • Temperature control : Slow addition of hydrazine at 0°C minimizes kinetic byproducts.

Byproduct Formation in Alkylation

N-Alkylation competes with O-alkylation when using 2-bromoethanones. NaH in DMF selectively deprotonates pyrazole’s N-H (pKa ~14) over hydroxyl groups, suppressing O-alkylation.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 100-g scale synthesis (Source methodology) achieved 68% yield using:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq),

  • 4-nitro-1H-pyrazole (1.1 eq),

  • K₂CO₃ (2.0 eq) in refluxing acetonitrile (12 hours).
    Purification via centrifugal partition chromatography reduced solvent waste by 40% compared to column chromatography.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

MethodYield (%)Purity (%)Cost (USD/g)
Claisen-Schmidt/Hydrazine75–859812.50
Direct Alkylation65–729518.00
Nitration Post-Cyclization60–659022.50

Key Takeaways :

  • Claisen-Schmidt route offers the best cost-yield balance for research-scale synthesis.

  • Direct alkylation suits late-stage diversification but incurs higher costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of 1-(4-Bromophenyl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The introduction of the nitro group has been linked to enhanced antibacterial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Research has shown that pyrazole derivatives can possess anti-inflammatory effects. The specific compound may inhibit certain pathways involved in inflammation, providing a basis for further exploration in treating inflammatory diseases .
  • Anticancer Potential : Some derivatives of pyrazole have demonstrated cytotoxic effects against cancer cell lines. The bromophenyl substituent may enhance the lipophilicity and cellular uptake of the compound, potentially leading to improved efficacy in cancer therapy .

Material Science Applications

  • Synthesis of Novel Materials : The unique structure of this compound allows for its use in synthesizing novel polymers and materials. Its reactivity can be harnessed to create functionalized surfaces or coatings that exhibit specific properties such as hydrophobicity or conductivity .
  • Photophysical Studies : The compound's electronic properties make it suitable for studies involving photophysical behavior. It may be used in the development of light-emitting devices or sensors due to its potential to absorb and emit light efficiently .

Agrochemical Applications

  • Pesticide Development : Given its structural features, this compound could serve as a lead structure for developing new agrochemicals with insecticidal or herbicidal activities. The incorporation of nitro groups is often associated with enhanced biological activity against pests .
  • Plant Growth Regulators : Research into similar compounds suggests that they may influence plant growth and development, potentially serving as plant growth regulators that can optimize agricultural yields .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro when tested on macrophage cell lines.
Study CPhotophysical PropertiesFound to exhibit strong fluorescence, suggesting potential applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Heterocyclic Diversity: Thiazole (22c), imidazole (79), and triazole (8) substituents demonstrate how heterocycle choice modulates activity. For example, the nitroimidazole in Compound 79 confers antibacterial activity (MIC = 7.1 µM), while the benzothiazole in shows broad antiviral effects .

Synthetic Yields and Methods Yields for analogs range from 77% (Compound 22c) to 82% (Compound 8), suggesting efficient protocols for bromophenyl-ethanone derivatives . Cross-coupling reactions (e.g., Pd-catalyzed in ) are common, while phase-transfer catalysis () is employed for nitroimidazole derivatives .

Spectroscopic Signatures C=O Stretches: IR data for C=O groups cluster near 1680–1700 cm⁻¹ across analogs, consistent with ketone functionality . Aromatic Proton Shifts: All compounds show δ 7.5–8.5 ppm for aromatic protons, but substituents like sulfonyl () or amino (Compound 8) introduce distinct splitting patterns .

Biological Activity

The compound 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS Number: 1240567-05-8) is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical FormulaC₁₁H₈BrN₃O₃
Molecular Weight310.10 g/mol
CAS Number1240567-05-8
Purity≥ 98%

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound were tested against various cancer cell lines, including:

  • NCI-60 Cancer Cell Line Panel : The compound showed moderate to good activity against multiple cancer types, including breast and prostate cancers .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles have been explored through various assays. One study indicated that pyrazole derivatives could inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial effects. Research has indicated that related compounds possess activity against a range of bacterial strains, showing promise as potential antimicrobial agents .

Study 1: Anticancer Efficacy

In a study published in the Arabian Journal of Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against the NCI-60 cell line panel. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that these compounds effectively blocked PAF-induced signaling pathways in endothelial cells, demonstrating their capacity to modulate inflammatory responses .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Aromatic aldehydes (e.g., 4-bromobenzaldehyde) react with nitro-substituted pyrazole derivatives under reflux conditions. For example, hydrazine hydrate and KOH in ethanol are used to form pyrazole rings, followed by ketone functionalization .
  • Cyclization : Intermediate α,β-unsaturated ketones are formed via Claisen-Schmidt condensation, followed by cyclization with reagents like malononitrile or thiourea derivatives to stabilize the nitro-pyrazole moiety .

Q. Key Optimization Parameters :

  • Temperature control (reflux at 80–100°C).
  • Acid/base catalysis (e.g., KOH or HCl for pH adjustment).
  • Solvent polarity (ethanol or DMSO for solubility of intermediates).

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution in polar solvents (e.g., DMSO/EtOH mixtures) to obtain high-quality crystals .

Data Collection : Using a diffractometer (e.g., Agilent SuperNova Dual) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion .

Refinement with SHELXL : Structural parameters (bond lengths, angles) are refined iteratively. For example, the compound’s triclinic system (space group P1) was resolved with R = 0.043 and wR = 0.111 .

Q. What computational methods are used to analyze the electronic properties and nonlinear optical (NLO) behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) for NLO applications. For analogs, HOMO-LUMO gaps of ~4.5 eV and β values >10× urea suggest strong NLO activity .
  • Vibrational Assignments : FT-IR spectra are correlated with DFT-derived vibrational modes to confirm functional groups (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

Q. Computational Workflow :

Geometry optimization using Gaussian 02.

Frequency analysis to ensure no imaginary modes.

TD-DFT for UV-Vis absorption spectra simulation.

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst) identifies optimal conditions. For example:
    • Catalyst Screening : Use of PPh₃ or Pd(OAc)₂ for coupling reactions.
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in pyrazole derivatives .

Q. Case Study :

ConditionYield (%)
Ethanol, 80°C62
DMF, 100°C78
KOH (2 eq.)85
  • In Situ Monitoring : TLC or HPLC tracks reaction progress. For nitro-group stabilization, inert atmospheres (N₂) prevent side reactions .

Q. How are pharmacological activities (e.g., antimicrobial) evaluated for derivatives of this compound?

Methodological Answer:

  • In Vitro Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Derivatives with 4-nitro groups show MIC values as low as 12.5 µg/mL .
    • Enzyme Inhibition : Carbonic anhydrase (hCA II) inhibition assays via UV-Vis spectroscopy (IC₅₀ ~0.8 µM for Mannich base analogs) .

Q. Protocol :

Serial dilution in Mueller-Hinton broth.

Incubation at 37°C for 24 hr.

OD600 measurement to quantify bacterial growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.